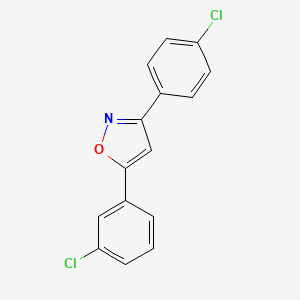
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is a heterocyclic organic compound that features an isoxazole ring substituted with chlorophenyl groups at the 3 and 5 positions. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 4-chlorobenzohydroxamic acid in the presence of a base, such as triethylamine, to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole, 3-(4-chlorophenyl)-5-(3-chlorophenyl)-: A positional isomer with similar properties but different reactivity.
Isoxazole, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-: Another isomer with variations in biological activity.
Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-: A bromine-substituted analogue with distinct chemical behavior.
Uniqueness
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions of the isoxazole ring can enhance its stability and interaction with molecular targets.
Propiedades
Número CAS |
651021-76-0 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |
Clave InChI |
RSSLZCXXWHYXFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
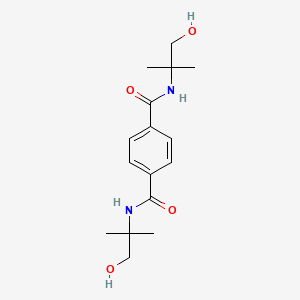
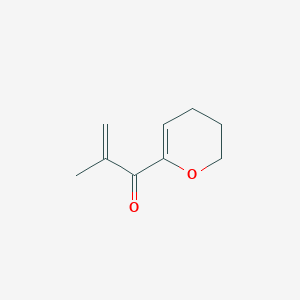
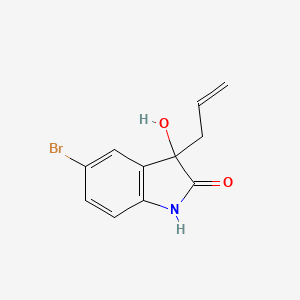
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
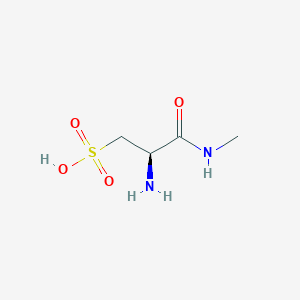

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)

![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
